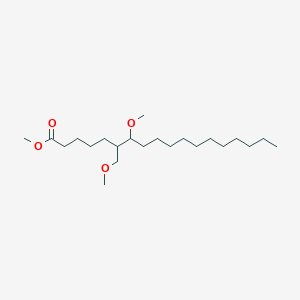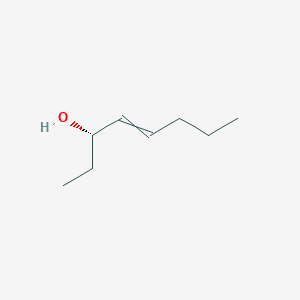![molecular formula C17H26O2 B12579081 Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy- CAS No. 215236-50-3](/img/structure/B12579081.png)
Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy-: is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy- typically involves a series of cycloaddition reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemistry. This reaction is facilitated by the use of a mercury lamp, which provides the necessary energy to drive the reaction .
Industrial Production Methods: Industrial production of this compound is challenging due to the need for specialized equipment and reaction conditions. The use of photochemistry in large-scale production requires careful control of reaction parameters to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: The major product is typically a ketone or carboxylic acid.
Reduction: The major product is an alcohol.
Substitution: The major product is a substituted bicyclic compound.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces .
Biology: In biological research, the compound is studied for its potential as a bioisostere, which can mimic the biological activity of other molecules .
Medicine: The compound’s unique structure makes it a candidate for drug design, particularly in the development of new pharmaceuticals with improved efficacy and reduced side effects .
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties, such as increased strength and flexibility .
Mécanisme D'action
The mechanism of action of Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Bicyclo[2.1.1]hexane: Known for its use in pharmaceutical drug design.
Bicyclo[1.1.1]pentane: Used as a bioisostere in medicinal chemistry.
Uniqueness: Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy- is unique due to its larger bicyclic structure, which provides distinct chemical and physical properties. This uniqueness allows for the exploration of new chemical spaces and the development of novel applications in various fields .
Propriétés
Numéro CAS |
215236-50-3 |
|---|---|
Formule moléculaire |
C17H26O2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
14-methoxybicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-16-ol |
InChI |
InChI=1S/C17H26O2/c1-19-16-12-14-10-8-6-4-2-3-5-7-9-11-15(13-16)17(14)18/h12-13,18H,2-11H2,1H3 |
Clé InChI |
SNMAJHYLFMKYLC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=C1)CCCCCCCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


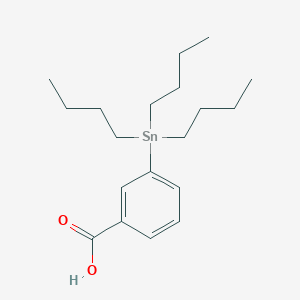
![1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12579000.png)
![(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12579008.png)
![(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione](/img/structure/B12579009.png)
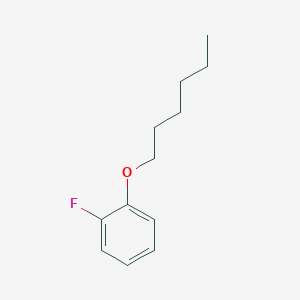


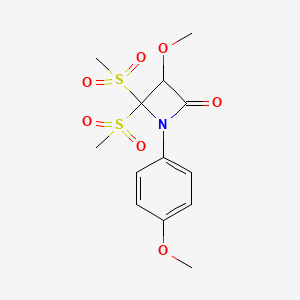
![Furo[3,2-f]benzothiazole(9CI)](/img/structure/B12579051.png)
![[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12579056.png)
![2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanamine](/img/structure/B12579063.png)
![N-{3-Oxo-4-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}acetamide](/img/structure/B12579074.png)
